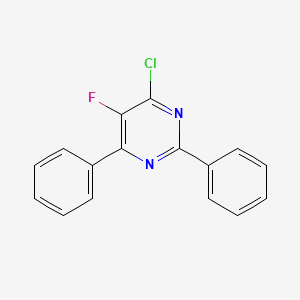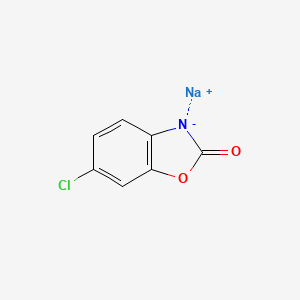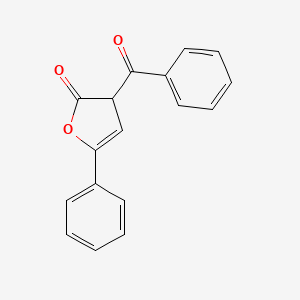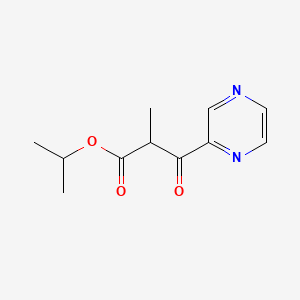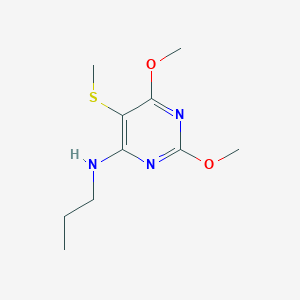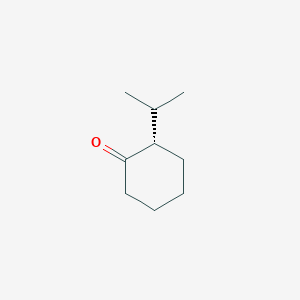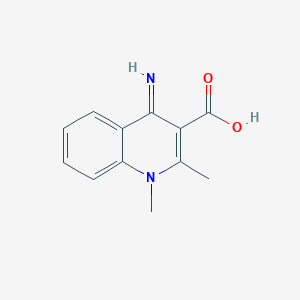![molecular formula C22H22O4 B12916422 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} CAS No. 61093-47-8](/img/structure/B12916422.png)
2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) is an organic compound characterized by the presence of two furan rings connected through an ethane bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) typically involves the following steps:
Formation of the Furan Rings: The initial step involves the synthesis of furan rings through the cyclization of appropriate precursors.
Ethane Bridge Formation: The furan rings are then connected via an ethane bridge. This can be achieved through a coupling reaction using reagents such as ethylene dibromide under basic conditions.
Final Assembly: The final step involves the assembly of the furan rings with the ethane bridge to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding diketones.
Reduction: Reduction of the furan rings can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under controlled conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups.
Aplicaciones Científicas De Investigación
5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) has several applications in scientific research:
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Pharmaceuticals: Potential use as a building block for the synthesis of biologically active compounds.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) involves its interaction with various molecular targets. The furan rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-(Ethane-1,2-diyl)bis(2-(1-(furan-2-yl)ethyl)furan): Similar structure but with a different ethane bridge configuration.
5,5’-(Methane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan): Similar structure with a methane bridge instead of an ethane bridge.
Uniqueness
5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) is unique due to its specific ethane bridge configuration, which imparts distinct electronic and steric properties compared to its analogs.
Propiedades
Número CAS |
61093-47-8 |
|---|---|
Fórmula molecular |
C22H22O4 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-[1-(furan-2-yl)ethyl]-5-[1-[5-[1-(furan-2-yl)ethyl]furan-2-yl]ethyl]furan |
InChI |
InChI=1S/C22H22O4/c1-14(17-6-4-12-23-17)19-8-10-21(25-19)16(3)22-11-9-20(26-22)15(2)18-7-5-13-24-18/h4-16H,1-3H3 |
Clave InChI |
OBSVYRWHTSDGED-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CO1)C2=CC=C(O2)C(C)C3=CC=C(O3)C(C)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



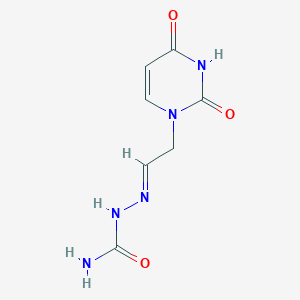
![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)

![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)
